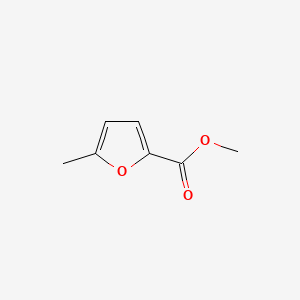
4,5-Diméthoxy-2-nitrotoluène
Vue d'ensemble
Description
4,5-Dimethoxy-2-nitrotoluene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dimethoxy-2-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dimethoxy-2-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4,5-Diméthoxy-2-nitrotoluène : Analyse complète des applications de la recherche scientifique
Recherche pharmaceutique : Le this compound a été étudié pour son potentiel dans la recherche pharmaceutique. Il a été utilisé comme précurseur dans la synthèse de divers pharmacophores en raison de sa capacité à donner ou à accepter des hydrogènes et à exercer des effets biologiques. Ces pharmacophores ont été étudiés pour leurs propriétés antioxydantes et leur capacité à inhiber les enzymes telles que l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE), qui sont pertinentes dans des conditions telles que la maladie d'Alzheimer .
Synthèse chimique : Dans le domaine de la synthèse chimique, le this compound sert d'intermédiaire dans la production de composés organiques complexes. Ses groupes méthoxy donneurs d'électrons en font un réactif polyvalent qui peut subir diverses réactions chimiques, facilitant la synthèse de nouvelles molécules avec des applications potentielles dans différentes industries .
Safety and Hazards
Mécanisme D'action
Target of Action
Nitroaromatic compounds like this are often involved in electrophilic aromatic substitution reactions .
Mode of Action
Nitroaromatic compounds are generally known to undergo reduction reactions where the nitro group is reduced to an amino group . This can lead to changes in the compound’s reactivity and its interactions with other molecules.
Biochemical Pathways
It’s worth noting that nitroaromatic compounds can be involved in various bacterial degradation pathways . These pathways often involve the reduction of the nitro group and subsequent ring-fission .
Pharmacokinetics
As a nitroaromatic compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight (197.19 g/mol ), and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The reduction of the nitro group in nitroaromatic compounds can result in the formation of new compounds with different properties and reactivities .
Analyse Biochimique
Biochemical Properties
4,5-Dimethoxy-2-nitrotoluene plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It is known to interact with various enzymes and proteins, often through its nitro and methoxy groups. One notable interaction is with nitroreductase enzymes, which can reduce the nitro group to an amino group, thereby altering the compound’s reactivity and function. Additionally, 4,5-Dimethoxy-2-nitrotoluene can act as a substrate for certain dioxygenase enzymes, leading to the cleavage of the aromatic ring and the formation of various metabolites .
Cellular Effects
The effects of 4,5-Dimethoxy-2-nitrotoluene on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 4,5-Dimethoxy-2-nitrotoluene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4,5-Dimethoxy-2-nitrotoluene exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the nitro group of 4,5-Dimethoxy-2-nitrotoluene can participate in redox reactions, leading to the generation of reactive intermediates that can further interact with cellular components. Additionally, the methoxy groups can influence the compound’s binding affinity and specificity for certain targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethoxy-2-nitrotoluene can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo photodegradation when exposed to light, leading to the formation of various degradation products. These degradation products can have different biochemical properties and effects on cellular function compared to the parent compound. Long-term studies have shown that 4,5-Dimethoxy-2-nitrotoluene can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4,5-Dimethoxy-2-nitrotoluene in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, the compound may have minimal or subtle effects on physiological processes, while higher doses can result in more pronounced biochemical and cellular changes. In some cases, high doses of 4,5-Dimethoxy-2-nitrotoluene can lead to toxic or adverse effects, such as oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4,5-Dimethoxy-2-nitrotoluene is involved in several metabolic pathways, primarily through its interactions with specific enzymes and cofactors. The compound can undergo biotransformation by nitroreductase and dioxygenase enzymes, leading to the formation of various metabolites. These metabolites can further participate in downstream metabolic reactions, influencing the overall metabolic flux and the levels of key metabolites within the cell. Additionally, 4,5-Dimethoxy-2-nitrotoluene can affect the activity of certain metabolic pathways by modulating the expression and activity of key enzymes .
Transport and Distribution
The transport and distribution of 4,5-Dimethoxy-2-nitrotoluene within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, thereby influencing its intracellular concentration and localization. Once inside the cell, 4,5-Dimethoxy-2-nitrotoluene can interact with various cellular components, leading to its accumulation in specific organelles or compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4,5-Dimethoxy-2-nitrotoluene is an important determinant of its biochemical activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as the presence of targeting signals or post-translational modifications. For example, 4,5-Dimethoxy-2-nitrotoluene may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Propriétés
IUPAC Name |
1,2-dimethoxy-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJRARLHTLUQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226066 | |
| Record name | 4,5-Dimethoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-11-7 | |
| Record name | 4,5-Dimethoxy-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7509-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7509-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7509-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)









